

## VM4-037 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | VM4-037 |           |
| Cat. No.:            | B611697 | Get Quote |

#### An In-Depth Technical Guide to VM4-037

This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to **VM4-037**, a small molecule inhibitor of carbonic anhydrase IX (CAIX) developed as a positron emission tomography (PET) imaging agent.

## **Chemical Structure and Properties**

VM4-037 is a derivative of ethoxzolamide with the full chemical name (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid.[1] At physiological pH, the carboxylate group is deprotonated, rendering the molecule membrane-impermeable.[2][3] This property confers selectivity for the extracellularly located carbonic anhydrase IX over intracellular isoforms.[2][3]

Caption: A simplified block diagram of the **VM4-037** chemical structure.

## Synthesis of [18F]VM4-037

The radiosynthesis of [18F]VM4-037 has been performed using a FASTlab automated synthesis module. While detailed protocols are available in the primary literature, the process generally results in a high-performance liquid chromatography (HPLC)-isolated product with a radiochemical purity consistently greater than 99%.



| Parameter             | Value          | Reference |
|-----------------------|----------------|-----------|
| Radiochemical Purity  | >99%           |           |
| Specific Activity     | 15–50 GBq/µmol |           |
| Decay-Corrected Yield | 7–9%           |           |

## **Signaling Pathway and Mechanism of Action**

**VM4-037** is an inhibitor of carbonic anhydrases, with a notable affinity for the tumor-associated isoform CAIX. CAIX is a transmembrane protein that is not expressed in most normal tissues but is highly upregulated in a variety of solid tumors. Its expression is primarily induced by hypoxia through the stabilization of the transcription factor HIF-1α. In clear cell renal cell carcinoma (ccRCC), mutations in the Von Hippel-Lindau (VHL) gene often lead to constitutive HIF-1α activation and strong CAIX expression. By binding to the active site of CAIX, [¹8F]**VM4-037** allows for the non-invasive imaging of CAIX-expressing tumors via PET scans.





Click to download full resolution via product page

Caption: The signaling pathway leading to CAIX expression and its detection by [18F]VM4-037.

## Quantitative In Vitro and In Vivo Data Carbonic Anhydrase Inhibition

The inhibitory activity of **VM4-037** has been assessed against various carbonic anhydrase isoforms.

| Isoform | Inhibitory Constant (Ki) | Reference |
|---------|--------------------------|-----------|
| CAIX    | 124 nM                   |           |
| CAI     | 168 nM                   | _         |
| CAII    | 13.4 nM                  | _         |
| CAXII   | 61.3 nM                  | _         |

## In Vivo Metabolite Analysis

Metabolite analysis of [18F]VM4-037 in vivo has shown the following profile.

| Time Post-<br>Injection | Unmetabolized<br>Tracer | Polar<br>Metabolites | Apolar<br>Metabolites       | Reference |
|-------------------------|-------------------------|----------------------|-----------------------------|-----------|
| 15 min                  | 87.8 ± 1.5%             | 11.1 ± 2.0%          | N/A                         |           |
| 45 min                  | 43.1 ± 3.0%             | N/A                  | 27.2 ± 1.9% and 17.1 ± 3.6% | _         |

## Clinical PET/CT Imaging Data in Renal Cell Carcinoma

Clinical trials have evaluated [18F]VM4-037 for imaging renal cell carcinoma.



| Parameter                            | Value     | Notes                                           | Reference    |
|--------------------------------------|-----------|-------------------------------------------------|--------------|
| Mean SUV (Primary<br>Kidney Lesions) | 2.55      | In all patients                                 |              |
| Mean SUV (ccRCC<br>Lesions)          | 3.16      | In patients with histologically confirmed ccRCC |              |
| Mean DVR (Kidney<br>Lesions)         | 5.2 ± 2.8 | Range: 0.68–10.34                               | <del>-</del> |

# Experimental Protocols and Workflows Preclinical MicroPET Imaging and Biodistribution

A typical preclinical workflow involves tumor model development, tracer injection, imaging, and ex vivo analysis.





Click to download full resolution via product page

Caption: A generalized workflow for preclinical evaluation of [18F]VM4-037.



#### Methodology:

- Animal and Tumor Models: Experiments have utilized animal models with CAIX-expressing tumors, such as HT29 human colorectal cancer xenografts.
- PET Acquisition: Following injection of [18F]VM4-037, dynamic list-mode PET acquisitions are performed.
- Biodistribution: After the final PET scan, animals are sacrificed. Tumors and a panel of organs (e.g., blood, liver, kidney, spleen, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percent injected dose per gram (%ID/g). High uptake has been observed in the kidneys, ileum, colon, liver, stomach, and bladder in animal models.

## **Clinical PET/CT Imaging Protocol**

#### Methodology:

- Patient Preparation: Patients are required to rest for at least 30 minutes before the injection of [18F]VM4-037.
- Radiotracer Administration: A dose of [18F]VM4-037 is administered intravenously.
- Imaging Protocol: Dynamic PET imaging is performed for the first 45 minutes post-injection, centered on the primary or metastatic lesion. A whole-body scan is subsequently obtained at 60 minutes post-injection.
- Data Analysis: The uptake of the radiotracer is quantified using metrics such as the Standardized Uptake Value (SUV) and the Distribution Volume Ratio (DVR), which is measured using graphical analysis methods like the Logan plot. The time-activity curves are consistent with reversible ligand binding, showing a peak activity concentration at approximately 8 minutes post-injection followed by washout.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. [18F]VM4-037 MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX [thno.org]
- To cite this document: BenchChem. [VM4-037 chemical structure and synthesis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611697#vm4-037-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com